molecular formula C34H50N6O11 B1249178 Petrobactin

Petrobactin

Cat. No.: B1249178
M. Wt: 718.8 g/mol
InChI Key: GKIMOVAPSAVJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Petrobactin is a natural product found in Bacillus anthracis with data available.

Scientific Research Applications

Petrobactin in Marine Bacteria

This compound is identified as a bis-catecholate, alpha-hydroxy acid siderophore produced by the oil-degrading marine bacterium Marinobacter hydrocarbonoclasticus. It plays a significant role in iron uptake, with the Fe(III)-complexed form being photoreactive in natural sunlight. This photoreactivity leads to the decarboxylation of the this compound ligand and the reduction of Fe(III) to Fe(II), raising questions about the functional role of photoreactivity in siderophore-mediated iron uptake (Barbeau et al., 2002).

This compound in Bacillus Anthracis

This compound has been shown to be crucial for the growth under iron-deficient conditions and virulence of Bacillus anthracis, the bacterium responsible for anthrax. It is a "stealth siderophore" that can avoid detection by the mammalian immune system. The biosynthesis of this compound in B. anthracis involves a unique combination of nonribosomal peptide synthetase (NRPS) and NRPS-independent siderophore (NIS) synthetase enzymes (Oves-Costales et al., 2007).

This compound's Structural Analysis

Studies have revealed the structural uniqueness of this compound, particularly its virulence-associated features in Bacillus anthracis. The structural and functional analysis of the siderophore synthetase AsbF, involved in this compound biosynthesis, shows that it converts 3-dehydroshikimate (3-DHS) into 3,4-dihydroxybenzoate, which is a unique component contributing to the virulence of B. anthracis (Pfleger et al., 2008).

This compound Synthesis and Biological Study

A modular synthesis approach has been developed to access this compound and its homologues, enabling studies on iron transport properties in Marinobacter hydrocarbonoclasticus. This approach aids in understanding the role of this compound in oil-spill cleanup and environmental remediation strategies (Gardner et al., 2004).

This compound in Bacillus Cereus Group

Research has also shown that this compound is not exclusive to pathogenic isolates but is produced by both pathogenic and non-pathogenic strains of the Bacillus cereus group. This finding challenges the hypothesis that this compound production is limited to pathogenic Bacillus strains (Koppisch et al., 2008).

This compound Biosynthesis Pathway

The biosynthetic pathway of this compound in Bacillus anthracis has been extensively analyzed, revealing insights into the roles of various enzymes and genes in the siderophore assembly. This understanding sets the stage for biochemical studies with this unique biosynthetic system and potential therapeutic interventions (Lee et al., 2006).

Properties

Molecular Formula

C34H50N6O11

Molecular Weight

718.8 g/mol

IUPAC Name

4-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-[2-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C34H50N6O11/c41-25-9-7-23(19-27(25)43)31(47)39-17-5-13-35-11-1-3-15-37-29(45)21-34(51,33(49)50)22-30(46)38-16-4-2-12-36-14-6-18-40-32(48)24-8-10-26(42)28(44)20-24/h7-10,19-20,35-36,41-44,51H,1-6,11-18,21-22H2,(H,37,45)(H,38,46)(H,39,47)(H,40,48)(H,49,50)

InChI Key

GKIMOVAPSAVJHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCNCCCCNC(=O)CC(CC(=O)NCCCCNCCCNC(=O)C2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O

Synonyms

petrobactin
petrobactin sulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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